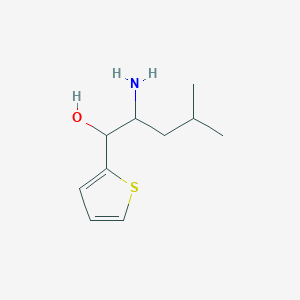

2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol, also known as AMTP, is a heterocyclic aromatic compound with a thiophene ring structure. It is a synthetic compound that has been used for a variety of scientific applications including drug discovery, drug design, and biochemistry. AMTP is a highly versatile compound that has been used in a variety of ways, such as in the synthesis of other compounds, as a ligand for metal complexes, and as a pharmaceutical agent.

Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

- Application : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Method : The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results : Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Field : Medicinal Chemistry

- Application : It may be used as a reactant in the synthesis of pyrimidine derivatives .

- Method : The synthesis involves reacting with various isothiocyanatoketones and acylguanidines derivatives .

- Results : The outcome of this application was not specified in the source .

- Field : Analytical Chemistry

- Application : It’s used in the enantiomer separation of chiral aliphatic amines .

- Method : The separation is achieved as nitrobenzoxadiazole derivatives on polysaccharide-derived chiral stationary phases under simultaneous ultraviolet and fluorescence detection .

- Results : The outcome of this application was not specified in the source .

Synthesis of Thiophene Derivatives

Synthesis of Pyrimidine Derivatives

Enantiomer Separation of Chiral Aliphatic Amines

- Field : Pharmaceutical Chemistry

- Application : It’s used in the synthesis of (S)-2-Amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one .

- Method : The synthesis involves specific organic reactions .

- Results : The outcome of this application was not specified in the source .

- Field : Medicinal Chemistry

- Application : It’s used as an intermediate in the synthesis of Carfilzomib, a second-generation proteasome inhibitor for the treatment of relapsed and refractory multiple myeloma .

- Method : The synthesis involves specific organic reactions .

- Results : The outcome of this application was not specified in the source .

- Field : Industrial Chemistry

- Application : It’s used as a solvent, in organic synthesis, and in the manufacture of brake fluid and as a precursor to some plasticizers .

- Method : The method involves using it as a solvent or a reactant in various industrial processes .

- Results : The outcome of this application was not specified in the source .

Synthesis of (S)-2-Amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one

Intermediate of Carfilzomib

Solvent and Precursor to Plasticizers

- Field : Organic Chemistry

- Application : It’s used in the synthesis of enamine .

- Method : The synthesis involves specific organic reactions .

- Results : The outcome of this application was not specified in the source .

- Field : Medicinal Chemistry

- Application : It’s used as an intermediate in the synthesis of pertinent biological compounds based-thiophene .

- Method : The synthesis involves condensation reactions including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

- Results : The outcome of this application was not specified in the source .

Synthesis of Enamine

Intermediate in the Synthesis of Biological Compounds

Synthesis of Nonsteroidal Anti-inflammatory Drug and Dental Anesthetic

Propiedades

IUPAC Name |

2-amino-4-methyl-1-thiophen-2-ylpentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NOS/c1-7(2)6-8(11)10(12)9-4-3-5-13-9/h3-5,7-8,10,12H,6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWGGHDZPYNFMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C1=CC=CS1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methyl-1-(thiophen-2-yl)pentan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2385743.png)

![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)

![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)

![3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2385753.png)

![(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2385754.png)

![Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2385759.png)

![1-[3-(1H-Indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2385761.png)

![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide](/img/structure/B2385764.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2385765.png)